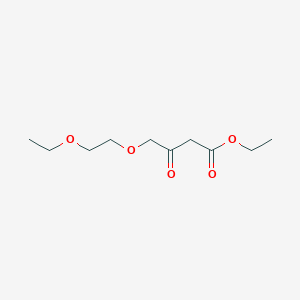

4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 4-(2-ethoxyethoxy)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-3-13-5-6-14-8-9(11)7-10(12)15-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDVQBJARASSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCC(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester typically involves the esterification of 4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ethoxy-ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: It is used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester involves its interaction with various molecular targets. The ethoxy-ethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the keto group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives sharing the 3-oxobutyric acid ethyl ester backbone but differing in substituents at the 4-position. Key differences in molecular properties, synthesis, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Differences

Substituent Effects on Polarity and Solubility The ethoxy-ethoxy group in the target compound increases polarity compared to halogenated phenyl derivatives (e.g., bromo- or dichlorophenyl), which are more hydrophobic . This polarity may enhance solubility in aqueous-organic mixtures, making it suitable for reactions requiring polar media.

Synthetic Routes Halogenated phenyl derivatives (e.g., 4-bromo- or dichlorophenyl) are synthesized via coupling reactions using catalysts like Cu(OAc)₂ or I₂ in DMSO . Phthalimido derivatives involve diazotization and coupling with ethyl acetoacetate under acidic conditions . The target compound’s ether chain suggests possible synthesis via nucleophilic substitution or etherification of ethyl acetoacetate with 2-ethoxyethanol.

Biological and Chemical Applications

- Halogenated phenyl derivatives exhibit antimicrobial and insecticidal activities due to electron-withdrawing groups enhancing reactivity .

- Phthalimido derivatives are intermediates for heterocyclic compounds with reported antifungal activity .

- The ethoxy-ethoxy chain in the target compound may influence pharmacokinetics (e.g., metabolic stability) but requires further study .

Research Findings and Data

Thermal and Physical Properties :

Spectroscopic Data :

Biological Activity

4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester is a compound with significant potential in biological research and pharmaceutical applications. Its unique structural characteristics, including an ethyl ester functional group and a keto group, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The molecular formula of this compound is C11H20O5, with a molecular weight of approximately 218.247 g/mol. It has a density of about 1.1 g/cm³ and a boiling point around 298.2 °C at 760 mmHg, indicating its stability under various conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The ethoxy-ethoxy group can participate in hydrogen bonding, enhancing the compound's affinity for biological macromolecules.

- Nucleophilic Attack : The keto group can undergo nucleophilic attack, which may modulate the activity of enzymes and other proteins.

These interactions can lead to various biological effects, including modulation of metabolic pathways and enzyme-catalyzed reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in drug development .

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammatory cytokines, suggesting that this compound could also exert anti-inflammatory effects .

- Neuroprotective Potential : The compound's ability to interact with specific receptors may confer neuroprotective effects, warranting further exploration in neuropharmacology .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(2-Methoxy-ethoxy)-3-oxo-butyric acid ethyl ester | C11H20O5 | Contains methoxy instead of ethoxy groups |

| Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | C16H17NO6 | Incorporates a dioxoisoindoline structure |

| 2-(Ethoxymethylene)-3-oxobutanoic acid ethyl ester | C9H14O4 | Features an ethoxymethylene group |

The presence of both the ethoxy-ethoxy group and the keto group in this compound provides distinct chemical reactivity and potential biological activity not found in other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Drug Development : Due to its possible biological activities, it may serve as a lead compound for drug development in treating inflammation and microbial infections.

- Enzyme-Catalyzed Reactions : It has been utilized in studies focusing on enzyme mechanisms, providing insights into metabolic pathways relevant to various diseases.

- Pesticide Development : The compound's structural characteristics suggest potential applications in agriculture as a pesticide or herbicide.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between ethyl acetoacetate derivatives and ethoxy-ethoxy precursors under mild acidic or basic conditions. For example, similar β-keto esters are synthesized using solvent-free protocols with calcium trifluoroacetate as a catalyst, achieving yields >40% . Optimization involves adjusting stoichiometry (e.g., 1:2 molar ratio of diamine to keto-ester) and reaction time (typically 6–12 hours at room temperature).

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use spectroscopic techniques :

- IR spectroscopy to confirm ester (C=O stretch at ~1760 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .

- ¹H/¹³C NMR to resolve ethoxy-ethoxy chains (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and keto-ester moieties (δ ~2.3–2.6 ppm for CH₂) .

- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z ~260–310) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the ethoxy-ethoxy side chain?

- Methodology : Regioselective modification can be achieved via protecting-group chemistry (e.g., using dioxolane groups to shield reactive hydroxyls) . For example, 2,2-dimethyl-dioxolane derivatives are employed to stabilize intermediates during ether bond formation, followed by deprotection under acidic conditions.

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density around the β-keto ester group. Studies on analogous compounds (e.g., pyrazolone derivatives) reveal that the C-3 carbonyl is more electrophilic than the ester carbonyl, guiding selective nucleophilic attack . Software like Gaussian or ORCA can model transition states and activation energies .

Q. How should researchers resolve contradictions in reported spectral data (e.g., conflicting IR absorption bands)?

- Methodology : Cross-reference data with authenticated databases (e.g., NIST Chemistry WebBook) and validate using control experiments . For instance, discrepancies in ester C=O stretches (1760 vs. 1720 cm⁻¹) may arise from solvent polarity or crystallinity differences. Re-run spectra in standardized solvents (e.g., CDCl₃) and compare with literature .

Experimental Design & Data Analysis

Q. What catalytic systems improve yield in large-scale syntheses of this compound?

- Methodology : Test Lewis acid catalysts (e.g., Ca(CF₃COO)₂ or ZnCl₂) to enhance reaction rates. In a related study, Ca(CF₃COO)₂ increased yields from 35% to 45% by stabilizing enolate intermediates . Optimize catalyst loading (0.1–0.2 equiv.) and monitor via TLC or HPLC.

Q. How do steric effects influence the compound’s participation in cyclization reactions?

- Methodology : Compare reactivity with bulkier analogs (e.g., 4-(3-chlorophenyl) derivatives). Steric hindrance from substituents (e.g., Cl or NO₂ groups) reduces cyclization efficiency by ~20%, as shown in studies of pyrrole annulation reactions . Use X-ray crystallography (if crystals are obtainable) to analyze spatial constraints .

Safety & Handling

Q. What precautions are necessary for handling this compound’s reactive intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.